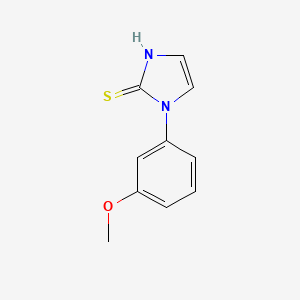

1-(3-methoxyphenyl)-1H-imidazole-2-thiol

Description

Significance of Imidazole-2-thiol Scaffolds in Medicinal Chemistry and Materials Science

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties. rdd.edu.iqjournalijar.com The presence of the thiol group at the 2-position of the imidazole (B134444) ring is particularly important as it can engage in various biological interactions, including the formation of disulfide bonds. rdd.edu.iq In materials science, imidazole and its derivatives are investigated for their potential in creating sustainable materials, such as corrosion inhibitors and specialized polymers. physchemres.org

Historical Context and Evolution of Research on Imidazole Derivatives

The history of imidazole chemistry dates back to the 19th century, with the first synthesis of the parent imidazole ring. nih.gov Since then, research into imidazole derivatives has expanded exponentially, driven by their presence in naturally occurring molecules like the amino acid histidine and their diverse pharmacological applications. The development of synthetic methodologies, such as the Debus-Radziszewski imidazole synthesis, has enabled the creation of a vast library of substituted imidazoles, each with potentially unique properties. researchgate.net The ongoing evolution of this research continues to uncover new therapeutic and technological applications for this versatile class of compounds. nih.gov

Current Research Landscape and Future Directions for the 1-(3-methoxyphenyl)-1H-imidazole-2-thiol Core

While extensive research exists for the broader class of imidazole-2-thiol derivatives, specific studies on this compound are still in their nascent stages. The current landscape points towards a growing interest in functionalized imidazoles for targeted therapeutic interventions and advanced material applications. Future research on this compound is anticipated to focus on elucidating its specific biological mechanisms of action and exploring its utility in areas such as targeted enzyme inhibition and the development of novel anticorrosive agents. The methoxy (B1213986) substituent on the phenyl ring is of particular interest as it can influence the electronic properties and bioavailability of the molecule.

Chemical Profile of this compound

A detailed understanding of the chemical profile of this compound is fundamental to its application in research and development. This section outlines its synthesis, and chemical, physical, and spectroscopic properties.

Synthesis and Manufacturing Processes

A plausible synthetic route for this compound, based on established methods for analogous compounds, involves a multi-step process. openreadings.eu The synthesis would likely begin with the reaction of 3-methoxyaniline with a suitable phenacyl bromide to form an α-amino ketone intermediate. This intermediate would then undergo cyclization in the presence of a thiocyanate (B1210189) salt, such as potassium thiocyanate, under acidic conditions to yield the final product, this compound. openreadings.eu

Chemical and Physical Properties

Specific experimental data for the chemical and physical properties of this compound are not extensively documented in publicly available literature. However, based on its structure and data from similar compounds, a set of expected properties can be inferred.

Interactive Data Table: Physicochemical Properties

| Property | Expected Value/Information |

| Molecular Formula | C₁₀H₁₀N₂OS scbt.com |

| Molecular Weight | 206.26 g/mol scbt.com |

| Appearance | Likely a solid at room temperature. |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

| Melting Point | Not specifically reported; likely a defined melting point. |

| pKa | The imidazole ring has both acidic and basic properties. |

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxyphenyl and imidazole rings, a singlet for the methoxy group protons, and a broad signal for the thiol proton. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern.

The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbons of the imidazole and methoxyphenyl rings, the methoxy carbon, and the thione carbon (C=S).

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H and S-H stretching of the imidazole-2-thiol group, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the imidazole ring, and C-O stretching of the methoxy group. researchgate.net

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the methoxyphenyl group and fragmentation of the imidazole ring. lookchem.com

Interactive Data Table: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| 1H NMR | Aromatic protons (multiplets), Methoxy protons (singlet ~3.8 ppm), Thiol proton (broad singlet), Imidazole protons (singlets/doublets). rsc.org |

| 13C NMR | Signals for aromatic carbons, imidazole ring carbons, methoxy carbon (~55 ppm), and thione carbon. rsc.org |

| IR Spectroscopy (cm⁻¹) | N-H stretch (~3100), S-H stretch (~2550), Aromatic C-H stretch (~3000), C=N stretch (~1600), C-O stretch (~1250). rjpbcs.com |

| Mass Spectrometry (m/z) | Molecular ion peak at [M]+ or [M+H]+ corresponding to the molecular weight of 206.26. nist.gov |

Biological Activities and Mechanisms of Action

The imidazole-2-thiol scaffold is a well-established pharmacophore, suggesting that this compound may possess a range of biological activities. This section explores its potential as an enzyme inhibitor, antimicrobial agent, and antioxidant.

Enzyme Inhibition

Derivatives of imidazole-2-thiol have been reported as potent inhibitors of various enzymes. For instance, certain benzimidazole-2-thiols have demonstrated significant α-glucosidase inhibitory activity, which is relevant for the management of diabetes. nih.gov The nitrogen atoms in the imidazole ring and the sulfur atom of the thiol group can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition.

The mechanism of enzyme inhibition by imidazole-2-thiol derivatives often involves the binding of the molecule to the enzyme's active site, either reversibly or irreversibly. This can occur through hydrogen bonding, hydrophobic interactions, or coordination with metal cofactors. The specific interactions will depend on the architecture of the enzyme's active site and the electronic properties of the inhibitor.

Antimicrobial Effects

The imidazole ring is a core component of many antimicrobial drugs. Imidazole-2-thiol derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities. journalijar.com The presence of the lipophilic methoxyphenyl group in this compound could enhance its ability to penetrate microbial cell membranes.

The antimicrobial mechanisms of imidazole derivatives are diverse and can include the inhibition of microbial enzyme systems, disruption of cell membrane integrity, and interference with nucleic acid synthesis. The thiol group may also play a role by interacting with essential microbial proteins.

Antioxidant Properties

Phenolic compounds and sulfur-containing molecules are known for their antioxidant properties. The structure of this compound, which contains a methoxyphenyl group (a masked phenol) and a thiol group, suggests it may act as an antioxidant. nih.gov

The potential antioxidant mechanism of this compound could involve the donation of a hydrogen atom from the thiol group to neutralize free radicals. The methoxy group on the phenyl ring can also influence the radical scavenging activity.

Applications in Materials Science

Beyond its biological potential, the chemical structure of this compound lends itself to applications in materials science, particularly as a corrosion inhibitor and in polymer science.

Corrosion Inhibition

Imidazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. physchemres.org They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring in this compound are features that are known to enhance corrosion inhibition efficiency.

The adsorption of the inhibitor onto the metal surface can occur through physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the heteroatoms and the metal). The methoxyphenyl group can further contribute to the protective layer through hydrophobic interactions.

Polymer Science

Imidazole-based compounds are utilized in polymer science as monomers, curing agents, and functional additives. The thiol group in this compound could potentially participate in polymerization reactions, such as thiol-ene chemistry, or be used to modify the surface of polymers.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-4-2-3-8(7-9)12-6-5-11-10(12)14/h2-7H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPIEMPXXPPBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406921 | |

| Record name | 1-(3-methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-49-8 | |

| Record name | 1-(3-methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl 1h Imidazole 2 Thiol and Its Derivatives

Multi-Step Synthetic Routes and Optimized Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-1H-imidazole-2-thiol and its derivatives is typically achieved through multi-step sequences that involve the initial formation of the imidazole-2-thione core followed by functionalization. A common and efficient route involves the cyclization of a 1-aroyl-3-arylthiourea with a carbonyl compound that possesses an alpha-hydrogen, facilitated by reagents like bromine and triethylamine (B128534). nih.gov This approach allows for the construction of a substituted imidazole-2-thione ring system.

Another established method involves the reaction of α-haloketones with N-substituted thioureas. This condensation reaction is a cornerstone for creating the imidazole-2-thione scaffold, which can then be further modified. Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times in an environmentally friendly manner.

Strategies for Thioether Linkage Formation

The sulfur atom of the imidazole-2-thiol core is a prime site for derivatization, particularly for forming thioether linkages through S-alkylation. This transformation is typically achieved by reacting the thiol with various halo compounds in the presence of a base. The thiol group's nucleophilicity allows it to readily displace halide ions from alkyl, benzyl (B1604629), or acyl halides.

Commonly used bases to facilitate this reaction include triethylamine (TEA), sodium hydroxide, or cesium carbonate. mdpi.comsapub.org The choice of solvent and base can be optimized to improve yields and reaction times. For instance, refluxing the imidazole-2-thiol with an alkyl halide like methyl iodide or benzyl chloride in ethanol (B145695) with a catalytic amount of TEA is an effective method for producing the corresponding S-alkylated derivatives. sapub.org This versatile strategy allows for the introduction of a wide array of functional groups, enabling the synthesis of a large library of thioether derivatives.

Table 1: Examples of S-Alkylation Reactions for Thioether Formation

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product Type | Reference |

| Imidazole-2-thione | Benzyl chloride | Triethylamine (TEA) | Ethanol | S-benzyl thioether | sapub.org |

| Imidazole-2-thione | Methyl iodide | Sodium hydroxide | Ethanol | S-methyl thioether | sapub.org |

| Imidazole-2-thione | Ethyl chloroacetate | Triethylamine (TEA) | Ethanol | S-carboethoxymethyl thioether | sapub.org |

| Triazole-3-thiol | 2-Phenacyl bromide | Cesium carbonate | DMF | S-phenacyl thioether | mdpi.com |

Catalytic Approaches in Imidazole (B134444) Ring Functionalization

Modern synthetic chemistry heavily relies on catalytic methods for the direct functionalization of heterocyclic rings, and the imidazole scaffold is no exception. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds at various positions on the imidazole ring, often by activating otherwise inert C-H bonds.

Palladium-catalyzed C-H arylation allows for the introduction of aryl or heteroaryl groups directly onto the imidazole core without the need for pre-functionalized substrates like organoboron or organozinc reagents. jst.go.jp Research has shown that with the appropriate ligand, such as a fluorinated bathophenanthroline, palladium catalysts can selectively functionalize the C4-position of the imidazole ring. jst.go.jp Other palladium systems have been developed for the functionalization of the C5 and C2 positions. researchgate.net

Nickel catalysis offers a complementary and often more economical approach. Nickel-based systems, particularly with specialized phosphine (B1218219) ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), have been successful in the C-H arylation of imidazoles with partners such as phenol (B47542) derivatives and chloroarenes. nih.gov The choice of a tertiary alcohol as the solvent has been identified as crucial for the success of these nickel-catalyzed reactions. nih.gov

Table 2: Catalytic C-H Functionalization of Imidazole Rings

| Imidazole Type | Coupling Partner | Catalyst System | Position Functionalized | Reference |

| N-protected-2,5-disubstituted imidazole | N-heteroaryl halides | Pd(OPiv)₂ / F-bathophenanthroline | C4 | jst.go.jp |

| N-SEM-protected imidazole | Aryl halides | Pd(OAc)₂ / Phosphine | C5 (initially) | researchgate.net |

| N-alkylated benzimidazoles | Phenol derivatives | Ni(OTf)₂ / dcype / K₃PO₄ | C2 | nih.gov |

| N-alkylated benzimidazoles | Enol derivatives | Ni(OTf)₂ / dcypt / K₃PO₄ | C2 | nih.gov |

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving control over regioselectivity is critical in the synthesis of substituted imidazoles. During the formation of the imidazole ring, the choice of precursors dictates the substitution pattern. For example, the reaction between an unsymmetrical α-dicarbonyl compound and an amine, aldehyde, and ammonia (B1221849) source (Radziszewski synthesis) can lead to a mixture of regioisomers. A more controlled approach is the condensation of a specific N-arylthiourea with a defined α-haloketone, which fixes the position of the aryl group at N1 and the subsequent substituents at C4 and C5.

In post-synthesis functionalization, regioselectivity is governed by the catalyst and directing groups. As noted, specific palladium and nickel catalyst systems can direct arylation to the C2, C4, or C5 positions of the imidazole ring. jst.go.jpnih.gov The electronic properties and steric hindrance of existing substituents on the ring also play a significant role in directing incoming electrophiles or coupling partners.

Stereoselectivity becomes a factor when chiral centers are present or introduced. The synthesis of enantiomerically pure imidazole-2-thiones can be achieved by using chiral precursors, such as α-amino acids, which are used to construct chiral 2-thiohydantoins that can be subsequently reduced. scialert.net Imidazolidine-2-thiones derived from chiral diamines have also been employed as chiral auxiliaries and ligands in asymmetric catalysis, highlighting the importance of stereocontrol in this class of compounds. nih.gov

Precursor Synthesis and Derivatization Approaches

The foundation of synthesizing this compound lies in the strategic preparation of its key precursors, which are then cyclized to form the heterocyclic core.

Synthesis of Imidazole Ring Precursors

Several reliable methods exist for the synthesis of the imidazole-2-thione ring system. The most prevalent strategies start from acyclic precursors that contain the necessary nitrogen, carbon, and sulfur atoms.

One of the most common methods is the cyclocondensation of an α-haloketone with a thiourea (B124793) . This approach, a variation of the Hantzsch imidazole synthesis, is highly versatile for producing 1,4,5-substituted imidazole-2-thiones. scialert.netnih.gov

The Marckwald synthesis provides another route, involving the reaction of α-amino ketones or aldehydes with potassium thiocyanate (B1210189). This method generates 2-mercaptoimidazoles (the thiol tautomer of the thione).

A third major pathway involves the synthesis and subsequent reduction of 2-thiohydantoins . These precursors can be prepared from the reaction of thiohydantoic acid under acidic conditions or from the condensation of α-amino acids with isothiocyanates. The thiohydantoin is then reduced, for example with lithium borohydride, to yield the imidazole-2-thione derivative. scialert.net

Table 3: Key Precursor Strategies for Imidazole-2-thione Synthesis

| Synthetic Method | Primary Precursors | Key Reagents/Conditions | Product | Reference |

| Hantzsch-type Cyclocondensation | α-Haloketone + N-Arylthiourea | Base, Heat | 1-Aryl-imidazole-2-thione | scialert.netnih.gov |

| Marckwald Synthesis | α-Amino ketone/aldehyde | Potassium Thiocyanate (KSCN) | Imidazole-2-thiol | |

| Thiohydantoin Reduction | 2-Thiohydantoin | Lithium Borohydride (LiBH₄) | Imidazole-2-thione | scialert.net |

| Diamine Cyclization | Vicinal diamine | Thiocarbonyl source (e.g., CS₂) | Imidazolidine-2-thione (requires oxidation) | scialert.net |

Incorporation of the 3-Methoxyphenyl (B12655295) Moiety

The 3-methoxyphenyl group is introduced into the target molecule through a precursor that already contains this moiety. The specific precursor used depends on the chosen synthetic route for the imidazole ring.

The most direct method involves using 3-methoxyaniline as a starting material. This aniline (B41778) can be reacted with potassium thiocyanate or an aroyl isothiocyanate to form the key intermediate, N-(3-methoxyphenyl)thiourea . This thiourea is then cyclized with an appropriate α-halocarbonyl compound to yield this compound with substituents at the C4 and C5 positions.

Alternatively, 3-methoxyphenyl isothiocyanate can be used. This reagent can be reacted with an α-amino ketone in a Marckwald-type synthesis or with an amino acid to form a thiohydantoin precursor, which already incorporates the desired N-aryl group. The selection of one of these precursors is the definitive step for installing the 3-methoxyphenyl group at the N1 position of the imidazole ring.

Cyclization Reactions for Imidazole-2-thiol Formation

The formation of the imidazole-2-thiol ring is predominantly achieved through cyclization reactions, which are a cornerstone in the synthesis of this class of compounds. tandfonline.com These methods typically involve the reaction of a precursor molecule containing a suitable amino group and a carbonyl or equivalent functional group with a source of thiocyanate.

One of the most common and effective strategies for synthesizing 1-substituted-1H-imidazole-2-thiols involves the reaction of an α-aminoketone with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. For the specific synthesis of this compound, the key intermediate would be 2-amino-1-(3-methoxyphenyl)ethanone. This intermediate undergoes a condensation reaction followed by intramolecular cyclization upon treatment with thiocyanate. The reaction proceeds via the formation of a thiourea derivative which then cyclizes to form the stable five-membered imidazole-2-thiol ring.

Alternative cyclization strategies have also been developed. A notable methodology involves a cascade addition-cycloisomerization reaction starting from propargylcyanamides and thiol nucleophiles. acs.org This approach allows for the rapid formation of highly substituted 2-thioimidazoles in good to excellent yields. acs.org Although this method produces a 2-thioether derivative rather than the thiol itself, it represents a versatile pathway to the core structure, which can be subsequently modified. The literature also describes various transition metal-catalyzed and metal-free cyclization reactions of alkynes with nitrogen-containing compounds to form the imidazole ring, which can be adapted for thiol derivatives. chim.it

The general mechanism for the classical synthesis can be summarized as follows:

Nucleophilic attack: The amino group of the α-aminoketone attacks the carbon atom of the thiocyanate ion.

Intermediate formation: This leads to the formation of an N-substituted thiourea intermediate.

Intramolecular cyclization: The enol or enolate form of the ketone then undergoes a nucleophilic attack on the thiourea carbon, leading to the closure of the ring.

Dehydration: A final dehydration step results in the formation of the aromatic imidazole-2-thiol ring system.

Yield Optimization and Purity Enhancement Protocols

Optimizing the reaction yield and ensuring the high purity of the final compound are critical aspects of synthetic chemistry. This involves careful control of reaction parameters and the application of effective purification techniques.

The yield and rate of imidazole-2-thiol synthesis are highly dependent on reaction conditions such as temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing the output and minimizing the formation of byproducts.

Temperature: Cyclization reactions for imidazole-2-thiol formation are often carried out at elevated temperatures. Refluxing the reaction mixture is a common practice to ensure the reaction proceeds to completion. The optimal temperature depends on the solvent used and the specific reactivity of the substrates.

Solvent: The choice of solvent is critical. Polar protic solvents like ethanol are frequently used as they can dissolve the reactants, including the inorganic thiocyanate salts, and facilitate the reaction mechanism. The solvent can influence reaction rates and, in some cases, the product distribution. Studies on related heterocyclic syntheses have shown that a range of solvents can be employed, and the selection should be based on empirical optimization to achieve the best results.

Time: Reaction times can vary significantly, from a few hours to overnight. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the complete consumption of starting materials while preventing the degradation of the product.

The following table illustrates typical parameters that are subject to optimization in the synthesis of imidazole-2-thiols, based on general findings in the literature.

| Parameter | Investigated Range | Optimal Condition (Example) | Effect on Yield/Purity |

| Temperature | Room Temperature to 120°C | Reflux in Ethanol (~78°C) | Higher temperatures generally increase reaction rate but can also lead to byproduct formation. |

| Solvent | Ethanol, Methanol, Isopropanol, DMF | Ethanol | Solvent polarity affects reactant solubility and reaction pathway. Ethanol often provides a good balance. |

| Time | 1 to 24 hours | 12 hours | Insufficient time leads to incomplete reaction. Excessive time can cause product degradation. |

| Catalyst | Acidic (e.g., H₂SO₄), Basic (e.g., K₂CO₃) | Catalytic H₂SO₄ | A catalyst can significantly shorten reaction time and improve yield by facilitating cyclization. |

After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts.

A common initial workup procedure involves pouring the reaction mixture into crushed ice or cold water. This causes the organic product to precipitate, allowing for its separation from water-soluble inorganic salts by filtration. The collected solid is then typically washed with water.

For further purification, recrystallization is the most widely reported method for imidazole-2-thiols. sapub.org Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of recrystallization solvent is crucial and may require screening of different solvents or solvent mixtures to achieve high recovery and purity.

In cases where recrystallization is insufficient to remove all impurities, column chromatography over silica (B1680970) gel can be employed. A suitable eluent system (a mixture of polar and non-polar solvents) is used to separate the target compound from other components based on their differential adsorption to the stationary phase.

Emerging Synthetic Strategies and Green Chemistry Principles in Imidazole-2-thiol Synthesis

Modern synthetic chemistry is increasingly focused on the development of sustainable and environmentally friendly processes. In the context of imidazole-2-thiol synthesis, this translates to exploring novel reaction pathways and applying the principles of green chemistry. researchgate.net

Emerging synthetic strategies include the use of cascade or multicomponent reactions, which can form complex molecules like imidazole-2-thiols in a single step from simple precursors, thereby increasing efficiency and reducing waste. acs.org For instance, the cascade addition-cycloisomerization of propargylcyanamides represents an advanced method for creating the substituted 2-thioimidazole core. acs.org

The principles of green chemistry are being actively applied to the synthesis of imidazole derivatives. researchgate.net Key areas of development include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or glycerol. orgchemres.org Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.

Alternative Energy Sources: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. ijpsr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. Multicomponent reactions are inherently more atom-economical.

These green approaches not only reduce the environmental impact of chemical synthesis but also often lead to safer, more efficient, and more cost-effective production methods for valuable compounds like this compound. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 3 Methoxyphenyl 1h Imidazole 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(3-methoxyphenyl)-1H-imidazole-2-thiol, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assemble a complete structural picture.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the methoxyphenyl ring, the imidazole (B134444) ring, and the methoxy (B1213986) group. Due to the thione-thiol tautomerism, a signal for the N-H proton of the thione form is also anticipated, often as a broad singlet. researchgate.net

The aromatic region (typically δ 6.8–8.1 ppm) would contain complex multiplets for the four protons of the 3-methoxyphenyl (B12655295) substituent and the two protons of the imidazole ring. researchgate.net The methoxy group (–OCH₃) protons are expected to appear as a sharp singlet further upfield, typically around δ 3.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | ~ 7.1 - 7.5 | Doublet |

| Imidazole H-4/H-5 | ~ 7.1 - 7.5 | Doublet |

| Methoxyphenyl H-2 | ~ 7.0 - 7.2 | Singlet/Doublet |

| Methoxyphenyl H-4 | ~ 6.9 - 7.1 | Doublet of Doublets |

| Methoxyphenyl H-5 | ~ 7.3 - 7.5 | Triplet |

| Methoxyphenyl H-6 | ~ 6.9 - 7.1 | Doublet |

| Methoxy (–OCH₃) | ~ 3.8 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display ten distinct signals. The most downfield signal is typically attributed to the thiocarbonyl carbon (C=S) of the imidazole-2-thione ring, expected in the δ 178–180 ppm range. nih.gov Aromatic carbons from both the methoxyphenyl and imidazole rings resonate between δ 105 and 160 ppm. nih.govresearchgate.net The carbon attached to the methoxy group (C-3 of the phenyl ring) appears around δ 160 ppm, while the methoxy carbon itself (–OCH₃) gives a characteristic signal near δ 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S (Imidazole C-2) | ~ 178 |

| C-O (Methoxyphenyl C-3) | ~ 160 |

| Aromatic/Imidazole C | ~ 105 - 140 |

Note: Predicted values are based on typical chemical shifts for analogous structures.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons within the methoxyphenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting fragments, for example, by showing a correlation between the methoxy protons (–OCH₃) and the C-3 carbon of the phenyl ring, or linking protons on the phenyl ring to carbons within the imidazole ring.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A prominent band for the N-H stretch of the thione tautomer is expected in the range of 3100–3400 cm⁻¹. researchgate.net The C=S (thiocarbonyl) stretching vibration, a key indicator of the thione structure, typically appears in the 1100–1250 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching bands from both rings appear in the 1450–1680 cm⁻¹ region. researchgate.netresearchgate.net The presence of the methoxy group is confirmed by C-O-C stretching bands, typically a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole (Thione) | ~ 3100 - 3400 |

| Aromatic C-H Stretch | Phenyl & Imidazole Rings | ~ 3000 - 3100 |

| C=C / C=N Stretch | Phenyl & Imidazole Rings | ~ 1450 - 1680 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | ~ 1250 |

| C=S Stretch | Thiocarbonyl | ~ 1100 - 1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₀N₂OS), the calculated molecular weight is approximately 206.26 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. nih.gov

The mass spectrum would show a molecular ion peak (M⁺·) at m/z ≈ 206. Under electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z ≈ 207 would be prominent. The fragmentation pattern provides structural clues. Common fragmentation pathways for related structures include the loss of a methyl radical (·CH₃, -15 Da) from the methoxy group, loss of carbon monoxide (CO, -28 Da), or cleavage of the imidazole ring. pleiades.onlinemdpi.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺· | C₁₀H₁₀N₂OS | ~ 206 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₁N₂OS | ~ 207 | Protonated Molecular Ion |

| [M-CH₃]⁺ | C₉H₇N₂OS | ~ 191 | Loss of methyl radical |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing a crucial verification of a compound's empirical and molecular formula. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the proposed chemical formula. For a compound such as this compound, with the molecular formula C₁₀H₁₀N₂OS, this technique is indispensable for confirming its elemental composition and purity.

The theoretical elemental composition of this compound is calculated based on its atomic constituents and their respective atomic masses. The molecular formula indicates that each molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.

Theoretical Composition:

Based on the molecular formula C₁₀H₁₀N₂OS, the calculated elemental percentages are as follows:

Carbon (C): 58.23%

Hydrogen (H): 4.89%

Nitrogen (N): 13.58%

Oxygen (O): 7.76%

Sulfur (S): 15.54%

In a typical experimental workflow, a purified sample of this compound would be subjected to combustion analysis. This process involves burning a small, precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The sulfur content is determined by converting it into sulfur dioxide (SO₂) and measuring its amount. From the masses of these products, the percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample are determined.

A close agreement between the experimentally found values and the calculated theoretical percentages (typically within a ±0.4% margin) provides strong evidence for the structural integrity and purity of the synthesized compound. While specific experimental data for this compound is not detailed in the provided search results, the comparison of theoretical and experimental values remains a cornerstone of chemical characterization.

Below is an interactive data table presenting the theoretical elemental composition of this compound. In a research context, this table would be expanded to include the experimentally determined values for direct comparison.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 58.23 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.89 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.58 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.76 |

| Sulfur | S | 32.065 | 1 | 32.065 | 15.54 |

| Total | 206.268 | 100.00 |

This compositional verification is a critical step that complements spectroscopic techniques in the complete and unambiguous structural elucidation of this compound.

Theoretical and Computational Investigations of 1 3 Methoxyphenyl 1h Imidazole 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for understanding the intrinsic properties of molecules. For compounds like 1-(3-methoxyphenyl)-1H-imidazole-2-thiol, these methods can elucidate electronic structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy state of the molecule. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, provide insights into the planarity of the imidazole ring and the spatial orientation of the methoxyphenyl substituent. However, specific optimized structural parameters for this compound are not available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A small energy gap suggests that a molecule is more reactive and can be easily polarized, indicating potential for intramolecular charge transfer. While this analysis is standard for many organic molecules, specific energy values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the available scientific papers.

Computational Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)

Theoretical calculations can predict various spectroscopic properties.

Infrared (IR) Spectroscopy: DFT can compute vibrational frequencies corresponding to different functional groups, which helps in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the ¹H and ¹³C NMR chemical shifts.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectra.

While these computational methods are routinely applied to novel compounds, the predicted IR frequencies, NMR chemical shifts, and UV-Vis absorption maxima for this compound are not documented in the provided search results.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This is a key tool in structure-based drug design.

Exploration of Binding Poses and Binding Affinities

Docking algorithms explore numerous possible conformations (poses) of the ligand within the active site of a biological target. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy typically indicates a more stable protein-ligand complex. Studies on similar imidazole-containing compounds often investigate their potential as inhibitors for targets like kinases or other enzymes. However, specific molecular docking studies detailing the binding poses and affinities of this compound with any particular biological receptor were not found.

Analysis of Intermolecular Interactions with Biological Receptors and Enzymes

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying these key interactions is crucial for understanding the mechanism of action and for optimizing lead compounds in drug development. For this compound, there is no available research detailing its interaction patterns with specific amino acid residues of any enzyme or receptor.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations provide a window into its conformational flexibility and its dynamic interactions with biological targets such as enzymes or receptors.

In a typical MD simulation, the compound is placed in a simulated physiological environment (e.g., a water box with ions). The simulation engine then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of incredibly small time steps. The resulting trajectory provides detailed information on how the molecule behaves.

Conformational Analysis: The methoxyphenyl and imidazole rings in this compound are connected by a single bond, allowing for rotational freedom. MD simulations can explore the potential energy landscape of the molecule to identify its most stable, low-energy conformations. Analysis of metrics such as the root-mean-square deviation (RMSD) of atomic positions can indicate the stability of the molecule's fold, while the root-mean-square fluctuation (RMSF) of individual atoms can highlight which parts of the molecule are most flexible.

Computational Approaches for Pharmacokinetic and Pharmacodynamic Profiling

In silico tools are widely used to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. These predictions help prioritize compounds with favorable drug-like characteristics and flag those with potential liabilities, such as poor absorption or assay interference.

ADME properties determine the bioavailability and residence time of a compound in the body. Various computational models, many of which are freely accessible through platforms like SwissADME, can predict these properties based on the molecule's structure. nih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally characterized compounds. For this compound, a full ADME profile can be computationally generated to guide further studies.

Below is a table of predicted ADME and physicochemical properties for the compound.

| Property Class | Parameter | Predicted Value | Comment |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 206.26 g/mol | Within the desirable range for small molecule drugs. |

| LogP (Consensus) | 2.15 | Indicates moderate lipophilicity. | |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | Suggests good potential for cell membrane permeability. | |

| Water Solubility (LogS) | -2.81 | Predicted to be soluble in water. | |

| Lipinski's Rule of Five | Violations | 0 | Compliant with Lipinski's rules, indicating drug-likeness. |

| Evaluation: (MW ≤ 500; LogP ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10) | |||

| Pharmacokinetics | GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may cross the BBB to exert effects on the CNS. | |

| Medicinal Chemistry | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |

| Lead-likeness Violations | 0 | Possesses physicochemical properties suitable for a lead compound. |

Pan-Assay Interference Compounds (PAINS) are molecules that often appear as "hits" in high-throughput screening assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target. bris.ac.uk Identifying potential PAINS is critical to avoid wasting resources on false positives. Computational filters have been developed to flag molecules containing substructures known to cause such interference.

The structure of this compound was evaluated against common PAINS filters. The imidazole-2-thiol (or 2-mercaptoimidazole) core can sometimes be flagged by these filters under certain structural contexts, as thiol-containing compounds can be prone to redox reactions or covalent modification of proteins.

Below is a table summarizing the PAINS alert analysis for the compound.

| Filter Name | Alert Substructure | Presence in Compound | Potential Issue |

|---|---|---|---|

| het_thio_N_5A | Five-membered ring with thioamide/thiourea (B124793) character | Yes | Potential for thiol reactivity, metal chelation, or redox cycling. |

| anil_di_alk_A | Aniline-type substructure | No | Not applicable. |

| keto_keto_beta_A | Beta-dicarbonyl substructure | No | Not applicable. |

The presence of a PAINS alert does not automatically disqualify a compound, but it suggests that any observed biological activity should be confirmed through rigorous secondary assays and mechanism-of-action studies to rule out assay interference. nih.gov

Pre Clinical Biological Activity and Mechanistic Studies of 1 3 Methoxyphenyl 1h Imidazole 2 Thiol and Its Analogs

Antimicrobial Activities

Imidazole (B134444) derivatives are recognized for their broad-spectrum antimicrobial activities, which have been extensively studied against various pathogens. ias.ac.in The core imidazole structure, being electron-rich, readily interacts with diverse biological targets like enzymes and receptors, contributing to its therapeutic potential. researchgate.net

Derivatives of imidazole-2-thiol have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies on various analogs have shown a range of activities, from moderate to potent, when compared with standard antibacterial agents. scirp.org For instance, certain imidazole-fused imidazo[2,1-b] researchgate.netnih.govthiadiazole analogues have been synthesized and tested, although their primary strength was found in antifungal activity. nih.gov

In one study, a series of 4,5-diphenyl-imidazol-2-thiol derivatives were synthesized and screened. semanticscholar.org While most compounds showed limited activity, compound 6d (a benzimidazole (B57391) derivative) was found to be twice as potent as ciprofloxacin (B1669076) against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. Another compound, 6c , displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis with MIC values of 16 µg/mL for both. semanticscholar.org Another study found that hybrids of quinolone and imidazole exhibited good antibacterial activity, with one compound showing a potent MIC value of 460 nM against P. aeruginosa, significantly lower than reference drugs like norfloxacin (B1679917) and ciprofloxacin. nih.gov

| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole derivative 6d | Staphylococcus aureus | 4 | semanticscholar.org |

| Benzimidazole derivative 6c | Staphylococcus aureus | 16 | semanticscholar.org |

| Benzimidazole derivative 6c | Enterococcus faecalis | 16 | semanticscholar.org |

| Quinolone/imidazole hybrid 93i | Pseudomonas aeruginosa | 0.46 (460 nM) | nih.gov |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid 62h | Escherichia coli | 4.9-17 | nih.gov |

The antifungal properties of imidazole derivatives are well-documented, with many acting as inhibitors of enzymes crucial for fungal cell survival. nano-ntp.comnih.gov Research has demonstrated that imidazole-2-thiol analogs and related heterocyclic compounds exhibit significant activity against a range of fungal pathogens, including various Candida and Aspergillus species. nih.govnih.gov

For example, a study on imidazole-fused imidazo[2,1-b] researchgate.netnih.govthiadiazole analogues revealed strong and selective activity against Candida albicans. nih.gov One particular compound, 21a , demonstrated a potent MIC₅₀ value of 0.16 μg/mL against C. albicans, which was significantly more active than the control drugs gatifloxacin (B573) and fluconazole (B54011). nih.gov Other studies have also reported excellent in-vitro antifungal activity for novel imidazole and triazole derivatives against a wide spectrum of fungi, including species resistant to fluconazole and itraconazole. nih.gov Some N-heteroarylated imidazole derivatives have also shown a broad spectrum of antifungal activity, with particularly low MICs for dermatophytes. nih.gov

| Compound/Analog | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 21a | Candida albicans | 0.16 (MIC₅₀) | nih.gov |

| N-(dibenzofuran-4-yl)-1H-imidazole (1) | Candida albicans | Low MIC reported | nih.gov |

| N-(dibenzothien-4-yl)-1H-imidazole (3) | Candida albicans | Low MIC reported | nih.gov |

| 3-(1H-benzo[d]imidazol-1-yl)quinoline (14) | Dermatophytes | 4-16 | nih.gov |

| Triazole derivative 2 | Resistant Fungi | Excellent activity reported | nih.gov |

The antimicrobial effects of imidazole-based compounds are attributed to several mechanisms of action. A primary mode of antifungal activity involves the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047). nano-ntp.comnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. nano-ntp.comnih.gov

In addition to ergosterol biosynthesis inhibition, some imidazole derivatives have been shown to impair mitochondrial function in fungi. nih.gov Another proposed mechanism is the disruption of microbial cell membranes, causing increased permeability and leakage of essential cellular components. nano-ntp.com For certain bacteria, imidazole compounds can inhibit DNA synthesis, leading to cell death. nih.gov Furthermore, some imidazole derivatives can coordinate with the heme iron atom in microbial flavohemoglobin, inhibiting its nitric oxide dioxygenase (NOD) function, which is a protective mechanism for microbes against nitric oxide-mediated damage. nih.gov The generation of reactive oxygen species (ROS) that induce oxidative stress is another identified mechanism of action. frontiersin.org

Antiprotozoal Efficacy in vitro

Chagas disease and leishmaniasis are significant global health issues caused by the protozoan parasites Trypanosoma cruzi and Leishmania species, respectively. nih.govnih.gov The search for new, effective treatments has led to the investigation of imidazole derivatives, which have shown promising activity against these parasites. nih.govnih.gov

Several studies have highlighted the potential of imidazole-containing compounds as anti-trypanosomal agents. nih.govnih.gov A phenotypic screen of a library of imidazole derivatives identified several compounds with potent activity against different forms of T. cruzi. nih.gov In one study, five out of seventeen tested imidazole compounds showed greater activity than the reference drug benznidazole (B1666585) (Bz) against bloodstream trypomastigotes, with IC₅₀ values ranging from 1.2 to 11.5 μM. nih.gov Compound 9 from this series was the most active, with an IC₅₀ of 1.2 ± 0.3 μM. nih.gov The mechanism of action for this compound was linked to the induction of autophagy and osmotic stress, potentially through the inhibition of the parasite's phosphodiesterases (PDEs), leading to an increase in cAMP levels. nih.gov Other studies have also found that imidazole and pyrazole (B372694) derivatives can inhibit the Fe-SOD enzyme activity in T. cruzi. nih.gov

| Compound/Analog | Parasite Stage | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 9 | Bloodstream trypomastigotes | 1.2 ± 0.3 | nih.gov |

| Compound 2 | Bloodstream trypomastigotes | <12.9 (More active than Benznidazole) | nih.gov |

| Compound 8 | Bloodstream trypomastigotes | <12.9 (More active than Benznidazole) | nih.gov |

| Compound 31 | Bloodstream trypomastigotes | <12.9 (More active than Benznidazole) | nih.gov |

| Compound 33 | Bloodstream trypomastigotes | <12.9 (More active than Benznidazole) | nih.gov |

| Benznidazole (Reference) | Bloodstream trypomastigotes | 12.9 ± 1.9 | nih.gov |

Visceral leishmaniasis, caused by Leishmania donovani, is a fatal disease if left untreated. nih.govresearchgate.net Phenyl imidazole carboxamides have emerged as a promising class of compounds against this parasite. nih.govmonash.edu Structure-activity relationship (SAR) exploration of a hit compound, 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide , led to the synthesis of analogs with improved potency and low cytotoxicity against host macrophages. nih.gov These new lead compounds also demonstrated desirable physicochemical properties and improved metabolic stability, warranting further investigation. nih.gov

Other research has shown that imidazole-containing azine and benzoazine derivatives exhibit relevant in vitro activity against L. donovani and other Leishmania species. nih.gov The mechanism for these compounds is suggested to involve the inhibition of the parasite's Fe-SOD enzymes. nih.gov

| Compound/Analog | Parasite Stage | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide | L. donovani | Hit compound from screen | nih.gov |

| Analogs of compound | L. donovani | Improved potency reported | nih.gov |

| Imidazolidinone derivative 2 | L. donovani promastigotes | 10 nM | researchgate.net |

| Imidazolidinone derivative 1 | L. donovani promastigotes | 100 nM | researchgate.net |

| Imidazolidinone derivative 3 | L. donovani promastigotes | 100 nM | researchgate.net |

Enzymatic Inhibition and Receptor Modulation Studies

The therapeutic potential of 1-(3-methoxyphenyl)-1H-imidazole-2-thiol and its analogs stems from their ability to interact with various biological targets, including enzymes and receptors that are crucial in physiological and pathological processes. Research has particularly highlighted their role as inhibitors of dopamine (B1211576) β-hydroxylase (DBH) and as ligands for imidazoline (B1206853) and other central nervous system receptors.

Dopamine β-Hydroxylase (DBH) Inhibition: A significant area of investigation has been the inhibition of dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine (B1679862). A series of 1-(phenylalkyl)imidazole-2-thiones, which are structural analogs, have been synthesized and characterized as a novel class of "multisubstrate" inhibitors of DBH. nih.gov These compounds are designed to mimic both the phenethylamine (B48288) structure of DBH's natural substrate (like tyramine) and the oxygen substrate. nih.gov Kinetic studies suggest that they bind to both the phenethylamine binding site and the active site copper atoms within the enzyme. nih.gov The inhibitory potency is influenced by the length of the bridging chain between the phenyl ring and the imidazole-2-thione group, which helps define the optimal distance for interaction within the DBH active site. nih.gov Similarly, 1-(thienylalkyl)imidazole-2(3H)-thiones have been identified as potent competitive inhibitors of DBH, further demonstrating the utility of this chemical scaffold in designing enzyme inhibitors. nih.gov

| Compound Class | Mechanism of Inhibition | Key Structural Features | Reference |

|---|---|---|---|

| 1-(Phenylalkyl)imidazole-2-thiones | Multisubstrate Inhibition | Incorporate features of both tyramine (B21549) and oxygen substrates; bridging chain length is critical for potency. | nih.gov |

| 1-(Thienylalkyl)imidazole-2(3H)-thiones | Competitive Inhibition | Thiophene ring serves as a phenyl bioisostere, influencing active-site conformation. | nih.gov |

Imidazoline and NMDA Receptor Modulation: Beyond enzymatic targets, imidazole-based compounds have been explored for their affinity for receptors implicated in neurodegenerative diseases. Certain imidazole-linked heterocycles have been developed as molecular entities that modulate imidazoline I2 receptors (I2-IRs), which are considered relevant targets in Alzheimer's disease. nih.gov Studies on these compounds report their affinity in human I2-IRs, with pKi values ranging from 4.020 to 8.560. nih.gov Furthermore, some imidazolines have demonstrated neuroprotective effects by interacting with N-methyl-D-aspartate (NMDA) receptors. nih.gov They have been shown to inhibit NMDA currents in a dose-dependent and non-competitive manner, suggesting an interaction with the NMDA receptor channel. nih.gov For instance, the imidazoline compound antazoline (B1665563) was found to be a potent inhibitor of NMDA currents with an IC50 of 4 µM. nih.gov

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a modulator binds to a site topographically distinct from the primary (orthosteric) active site. asceptasm.comuniversiteitleiden.nl This binding induces a conformational change in the protein, which in turn alters the binding or efficacy of the primary ligand. asceptasm.comuniversiteitleiden.nl This mechanism offers a more nuanced "tuning" of receptor function compared to direct agonism or antagonism. universiteitleiden.nl

Exploration of Other Biological Activities

The imidazole nucleus is a pharmacophore known to be present in compounds with a broad spectrum of biological activities, including sympathomimetic activity. Sympathomimetic agents mimic the effects of stimulating the sympathetic nervous system. While direct evidence for the sympathomimetic activity of this compound itself is not extensively detailed, the potential for such activity is inferred from the general properties of the imidazole class.

However, a more defined interaction with the sympathetic nervous system is demonstrated through the inhibition of dopamine β-hydroxylase (DBH) by imidazole-2-thione analogs. nih.govnih.gov DBH is a key enzyme in the synthesis of norepinephrine, a primary neurotransmitter of the sympathetic nervous system. nih.gov By inhibiting DBH, these compounds can modulate catecholamine levels, which is a mechanism to control sympathetic tone. nih.govnih.gov For example, oral administration of 1-[2-(2-thienyl)ethyl]imidazole-2(3H)-thione in spontaneously hypertensive rats led to changes in dopamine and norepinephrine levels that correlated with a reduction in blood pressure, indicating a clear modulation of sympathetic pathways. nih.gov This inhibitory action on a key sympathetic enzyme highlights the potential of this class of compounds to interact with and regulate sympathetic functions.

The imidazole scaffold is a crucial moiety in the discovery of new antiviral drugs, with numerous derivatives investigated for their potential to treat retroviral infections like Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The structural features of the imidazole ring, being electron-rich, facilitate binding to various biological targets, including viral enzymes essential for replication. nih.gov

Several studies have synthesized and screened imidazole derivatives for anti-HIV activity. nih.govresearchgate.net One series of imidazole thioacetanilide (B1681303) derivatives was evaluated, with some compounds showing potent inhibition of HIV-1, comparable to reference drugs like nevirapine. nih.gov Structure-activity relationship (SAR) studies from this research indicated that the nature of the aryl ring attached to the imidazole moiety and its hydrophobicity play a critical role in the biological potency. nih.gov Imidazole derivatives have been shown to act through various mechanisms, including the inhibition of reverse transcriptase (RT), an enzyme critical for the HIV life cycle. amazonaws.com

| Compound Class/Derivative | Viral Target | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Imidazole thioacetanilide derivative (29e) | HIV-1 | 0.18 µM | nih.gov |

| Imidazole thioacetanilide derivative (29b) | HIV-1 | 0.20 µM | nih.gov |

| Imidazo[1,2-a]pyridine derivative (34) | WT HIV-1 strain (RT inhibitor) | 165 nM (0.165 µM) |

Analogs of this compound have demonstrated significant potential as neuroprotective agents in various preclinical models of neurodegenerative diseases. nih.govnih.gov The mechanisms underlying this neuroprotection are multifaceted and include receptor modulation and anti-inflammatory effects.

One key mechanism is the blockade of NMDA receptor channels. nih.gov Imidazoline compounds have been shown to protect against NMDA-induced neuronal death and hypoxic insults in primary neuronal cultures. nih.gov This neuroprotective effect was found to be non-competitive, with compounds like antazoline showing high efficacy (maximal neuroprotection of 90% at 100 µM). nih.gov

Furthermore, research into imidazole-linked heterocycles designed as ligands for the imidazoline I2 receptor (I2-IR) has revealed promising neuroprotective properties. nih.gov Selected compounds from this class showed beneficial effects in an in vitro model of Parkinson's disease by rescuing human dopaminergic cells from cell death. nih.gov They also exhibited crucial anti-inflammatory effects in a cellular model of neuroinflammation. nih.gov In an in vivo mouse model of Alzheimer's disease (5xFAD), oral administration of a representative compound, 2-(benzo[b]thiophen-2-yl)-1H-imidazole, was found to ameliorate cognitive impairment and synaptic plasticity, as well as reduce markers of neuroinflammation. nih.gov Another imidazole-containing compound, a calmodulin (CaM) antagonist, was shown to provide neuroprotection in a gerbil model of transient forebrain ischemia by inhibiting nitric oxide production and subsequent peroxynitrite formation, thereby preventing delayed neuronal death in the hippocampus. nih.gov

| Compound/Class | Preclinical Model | Proposed Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|---|

| Imidazolines (e.g., Antazoline) | Cerebellar and striatal neuronal cultures (NMDA/hypoxia insult) | Non-competitive inhibition of NMDA receptors | Decreased NMDA-mediated neurotoxicity; protection against hypoxia-induced cell death. | nih.gov |

| 2-(benzo[b]thiophen-2-yl)-1H-imidazole | 5xFAD mouse model of Alzheimer's Disease | Modulation of I2-IR; anti-inflammatory effects | Ameliorated cognitive impairment; reduced neuroinflammation markers. | nih.gov |

| DY-9760e (Calmodulin antagonist with imidazole moiety) | Gerbil model of transient forebrain ischemia | Inhibition of CaM-dependent nitric oxide synthase; reduction of NO-ONOO(-) pathway | Rescued delayed neuronal death in hippocampal CA1 region. | nih.gov |

Coordination Chemistry of 1 3 Methoxyphenyl 1h Imidazole 2 Thiol As a Ligand

Ligand Properties and Coordination Modes

The coordination behavior of 1-(3-methoxyphenyl)-1H-imidazole-2-thiol is dictated by its electronic structure and the presence of several potential binding sites.

Multifunctional Donor Sites: Sulfur and Nitrogen Coordination

This compound possesses multiple donor atoms, primarily the sulfur of the thioamide group and the imine nitrogen atom of the imidazole (B134444) ring. This allows it to act as a versatile chelating ligand for various transition metals. nih.gov The presence of both a "soft" sulfur donor and a "hard" nitrogen donor enables it to form stable complexes with a wide range of metal ions. nih.gov

Coordination typically occurs in a bidentate fashion, where the metal ion binds simultaneously to the sulfur atom and one of the nitrogen atoms of the imidazole ring, forming a stable five-membered chelate ring. nih.gov This chelation enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. nih.govmdpi.com The specific nitrogen atom involved in coordination can depend on steric and electronic factors. However, the imine nitrogen is generally the primary binding site in imidazole-type ligands. wikipedia.org

Thione-Thiol Tautomerism and its Impact on Ligand Behavior

A critical feature of this compound is its ability to exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom of the imidazole ring. researchgate.netresearchgate.net

In the solid state and in solution, the thione form is generally predominant for related compounds. ekb.egias.ac.in This stability can be crucial for the compound's activity and prevents spontaneous oxidation to disulfides. ias.ac.in The tautomeric equilibrium significantly influences the ligand's coordination behavior.

Coordination via the Thione Form: The ligand coordinates through the sulfur atom and a nitrogen atom.

Coordination via the Thiol Form: Upon deprotonation of the thiol group (-SH), the ligand can coordinate as a monoanionic species through the thiolate sulfur and a nitrogen atom. ekb.eg

The specific coordination mode adopted can depend on factors such as the metal ion, the reaction conditions, and the pH of the medium. This versatility allows for the formation of a diverse range of metal complexes with varied structures and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally follows established procedures for related N,S-donor ligands.

Preparation of Transition Metal Complexes

A common method for the synthesis of transition metal complexes with ligands of this type involves the reaction of the ligand with a metal salt in an appropriate solvent. jocpr.com Typically, a hot ethanolic or methanolic solution of the ligand is added to a solution of the corresponding metal salt (e.g., chlorides or acetates) in the same solvent. nih.govjocpr.com The reaction mixture is often refluxed for several hours, during which the metal complex precipitates. The resulting solid can then be isolated by filtration, washed, and purified by recrystallization. ias.ac.in The stoichiometry of the reaction, typically a 1:2 metal-to-ligand ratio, is controlled to obtain the desired complex. jocpr.com

Structural Characterization of Metal-Ligand Coordination Geometries

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and coordination geometry of the synthesized metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=S (thione) band and the C=N band of the imidazole ring upon complexation indicates the involvement of the sulfur and nitrogen atoms in bonding to the metal ion. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These techniques provide information about the electronic environment and the geometry of the metal center. The position of d-d electronic transition bands and the measured magnetic moment can help distinguish between different coordination geometries, such as octahedral, tetrahedral, or square planar. nih.govuomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the signals of protons and carbons near the coordination sites can provide further evidence of metal-ligand bonding. researchgate.netresearchgate.net

Based on studies of analogous ligands, complexes of this compound are expected to exhibit various coordination geometries depending on the metal ion and reaction conditions.

Table 1: Expected Geometries of Metal Complexes Based on Analogous Ligands

| Metal Ion | Common Coordination Number | Expected Geometry | Supporting Evidence Source |

|---|---|---|---|

| Mn(II), Co(II), Ni(II) | 6 | Octahedral | uomustansiriyah.edu.iqnih.gov |

| Cu(II) | 4 or 5 | Square Planar or Square Pyramidal | nih.govnih.gov |

| Zn(II), Cd(II) | 4 | Tetrahedral | nih.gov |

Reactivity and Stability of Coordination Compounds

The reactivity and stability of coordination compounds derived from this compound are influenced by several factors, including the nature of the metal ion, the coordination environment, and the surrounding medium.

The stability of transition metal complexes often depends on factors like the crystal field stabilization energy (CFSE) and the chelate effect. mdpi.com The bidentate coordination of the imidazole-2-thiol ligand generally leads to the formation of thermodynamically stable chelate complexes. nih.gov

However, these complexes can still undergo various reactions in solution. For instance, studies on related gold(I)-NHC (N-heterocyclic carbene) complexes have shown that they can participate in ligand exchange and scrambling reactions, particularly in the presence of other nucleophiles or ions in the medium. acs.org The stability of such complexes can be dependent on the halides present, with some complexes readily converting or degrading in solution. acs.org The reduction of the metal center is also a possible reaction pathway, which can lead to the decomposition of the complex. acs.org

Ligand Exchange Reactions in Aqueous Media

While specific studies on the ligand exchange reactions of this compound in aqueous media are not extensively documented in the literature, general principles of coordination chemistry allow for predictions of its behavior. Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. The rate and equilibrium of these reactions are influenced by the nature of the metal ion, the incoming and leaving ligands, and the solvent.

In aqueous media, water molecules are often coordinated to metal ions and can be displaced by stronger donor ligands like this compound. The coordination of the imidazole nitrogen is expected to be a relatively rapid process. Theoretical studies on similar imidazole- and thiol-based ligands suggest that the free energy of coordination is favorable. acs.org

The thiol group introduces additional complexity. In its protonated form, it is a weaker donor than the deprotonated thiolate. The pH of the aqueous medium will therefore play a crucial role. At pH values above the pKa of the thiol group, the deprotonated thiolate form will dominate, leading to a much stronger interaction with the metal center and likely displacing weakly bound ligands like water.

The general process for a ligand exchange reaction in an aqueous solution containing a hydrated metal ion, [M(H₂O)ₙ]²⁺, can be represented as follows, where L represents the this compound ligand:

[M(H₂O)ₙ]²⁺ + L ⇌ [M(H₂O)ₙ₋₁(L)]²⁺ + H₂O

Further exchange reactions can occur, leading to the formation of complexes with multiple ligands. The stability of the resulting complexes will be governed by the chelate effect if the ligand binds in a bidentate fashion.

| Factor | Influence on Ligand Exchange |

| pH of the medium | Affects the protonation state of the thiol group, with higher pH favoring the more strongly coordinating thiolate form. |

| Nature of the metal ion | "Soft" metal ions will have a higher affinity for the "soft" sulfur donor of the thiolate. |

| Concentration of the ligand | Higher ligand concentrations will favor the forward reaction, leading to more extensive ligand exchange. |

| Presence of competing ligands | Other ligands in the solution can compete with this compound for coordination sites on the metal ion. |

This table is generated based on general principles of coordination chemistry, as specific experimental data for this compound is limited.

Redox Chemistry of Metal-Thiolate Complexes

The redox chemistry of metal complexes containing this compound is anticipated to be rich, primarily due to the presence of the thiol group. Thiolate ligands are known to be redox-active and can participate in electron transfer processes. The metal ion itself can also undergo changes in its oxidation state, leading to complex redox behavior that is a combination of both metal- and ligand-centered processes.

Coordination of the thiolate to a metal ion can influence the redox potential of both the metal and the ligand. In many cases, the formation of a metal-thiolate bond makes the ligand easier to oxidize. nih.gov The oxidation of the thiolate can lead to the formation of disulfide-bridged species or further oxidized sulfur species like sulfenates, sulfinates, and sulfonates. nih.gov

The redox potential of the metal center is also significantly affected by the coordination of the thiolate ligand. The strong sigma-donating character of the thiolate can stabilize higher oxidation states of the metal. Conversely, the metal can facilitate the oxidation of the thiolate.

Studies on osmium complexes with related arylazoimidazole ligands have shown reversible metal-centered redox couples (e.g., Os(III)/Os(II)), as well as ligand-based reductions. ias.ac.in While the electronic character of the azo group in those ligands is different from the thiol group, it demonstrates that the imidazole scaffold can effectively transmit electronic effects between the metal and a redox-active functional group.

The redox behavior of a metal complex with this compound can be investigated using techniques like cyclic voltammetry. A hypothetical cyclic voltammogram might reveal one or more reversible or quasi-reversible waves corresponding to metal-centered and/or ligand-centered redox events.

| Redox Process | Description |

| Metal-Centered Oxidation/Reduction | The metal ion changes its oxidation state (e.g., Mⁿ⁺ ⇌ M⁽ⁿ⁺¹⁾⁺ + e⁻). The potential at which this occurs is influenced by the coordinated ligands. |

| Ligand-Centered Oxidation | The thiolate group is oxidized, potentially forming a disulfide or other oxidized sulfur species. |

| Coupled Metal-Ligand Redox | Electron transfer processes that involve both the metal and the ligand, often making it difficult to assign the redox event to a single center. |

This table outlines potential redox processes for metal complexes of this compound based on the known behavior of metal-thiolate complexes.

Potential Applications of Coordination Polymers and Metal-Organic Frameworks Featuring Imidazole-2-thiol Ligands